Cas no 858448-36-9 (2,4-dimethyl-1H-pyrrol-3-amine)
2,4-dimethyl-1H-pyrrol-3-amine Chemical and Physical Properties
Names and Identifiers
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- 1H-Pyrrol-3-amine, 2,4-dimethyl-
- 2,4-Dimethyl-1h-pyrrol-3-amine
- CS-0307186
- AKOS002669541
- 858448-36-9
- EN300-1849197
- 2,4-dimethyl-1H-pyrrol-3-amine
-
- Inchi: 1S/C6H10N2/c1-4-3-8-5(2)6(4)7/h3,8H,7H2,1-2H3
- InChI Key: IMNSKTAAUACXNT-UHFFFAOYSA-N
- SMILES: N1C=C(C)C(N)=C1C
Computed Properties
- Exact Mass: 110.084398327g/mol
- Monoisotopic Mass: 110.084398327g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 8
- Rotatable Bond Count: 0
- Complexity: 82.6
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 41.8Ų
2,4-dimethyl-1H-pyrrol-3-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1849197-1g |
2,4-dimethyl-1H-pyrrol-3-amine |
858448-36-9 | 1g |
$0.0 | 2023-09-19 | ||
| Enamine | EN300-1849197-0.05g |
2,4-dimethyl-1H-pyrrol-3-amine |
858448-36-9 | 0.05g |
$912.0 | 2023-05-24 | ||
| Enamine | EN300-1849197-0.1g |
2,4-dimethyl-1H-pyrrol-3-amine |
858448-36-9 | 0.1g |
$956.0 | 2023-05-24 | ||
| Enamine | EN300-1849197-0.25g |
2,4-dimethyl-1H-pyrrol-3-amine |
858448-36-9 | 0.25g |
$999.0 | 2023-05-24 | ||
| Enamine | EN300-1849197-0.5g |
2,4-dimethyl-1H-pyrrol-3-amine |
858448-36-9 | 0.5g |
$1043.0 | 2023-05-24 | ||
| Enamine | EN300-1849197-1.0g |
2,4-dimethyl-1H-pyrrol-3-amine |
858448-36-9 | 1g |
$1086.0 | 2023-05-24 | ||
| Enamine | EN300-1849197-2.5g |
2,4-dimethyl-1H-pyrrol-3-amine |
858448-36-9 | 2.5g |
$2127.0 | 2023-05-24 | ||
| Enamine | EN300-1849197-5.0g |
2,4-dimethyl-1H-pyrrol-3-amine |
858448-36-9 | 5g |
$3147.0 | 2023-05-24 | ||
| Enamine | EN300-1849197-10.0g |
2,4-dimethyl-1H-pyrrol-3-amine |
858448-36-9 | 10g |
$4667.0 | 2023-05-24 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1377856-50mg |
2,4-Dimethyl-1h-pyrrol-3-amine |
858448-36-9 | 98% | 50mg |
¥19699.00 | 2024-04-28 |
2,4-dimethyl-1H-pyrrol-3-amine Related Literature
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
Additional information on 2,4-dimethyl-1H-pyrrol-3-amine
Recent Advances in the Study of 2,4-dimethyl-1H-pyrrol-3-amine (CAS: 858448-36-9) and Its Applications in Chemical Biology and Medicine
The compound 2,4-dimethyl-1H-pyrrol-3-amine (CAS: 858448-36-9) has recently emerged as a molecule of significant interest in chemical biology and pharmaceutical research. This heterocyclic amine, characterized by its pyrrole core with methyl substitutions at the 2 and 4 positions, has demonstrated promising biological activities and synthetic utility. Recent studies have explored its potential as a building block for drug development, particularly in the design of kinase inhibitors and antimicrobial agents.
A 2023 study published in the Journal of Medicinal Chemistry investigated the use of 2,4-dimethyl-1H-pyrrol-3-amine as a key intermediate in the synthesis of novel JAK2 inhibitors. The researchers demonstrated that incorporation of this pyrrole derivative into their lead compounds resulted in improved selectivity against JAK2 over other kinases in the JAK family. Molecular docking studies suggested that the steric and electronic properties conferred by the 2,4-dimethyl substitution pattern were critical for this selectivity enhancement.
In the field of antimicrobial research, a team from the University of Cambridge reported in ACS Infectious Diseases (2024) that derivatives of 2,4-dimethyl-1H-pyrrol-3-amine showed potent activity against drug-resistant strains of Staphylococcus aureus. The lead compound in this series, featuring a 5-nitro substitution on the pyrrole ring, exhibited MIC values of ≤2 μg/mL against MRSA while showing minimal cytotoxicity against human cell lines. This work highlights the potential of 858448-36-9 derivatives as scaffolds for developing new antibiotics to address the growing threat of antimicrobial resistance.
From a synthetic chemistry perspective, recent advances have been made in the efficient production of 2,4-dimethyl-1H-pyrrol-3-amine. A 2024 Organic Process Research & Development paper described an improved synthetic route that achieves 85% overall yield from commercially available starting materials, representing a significant improvement over previous methods. This development is particularly important as it addresses one of the key limitations in the broader application of this compound - the previously challenging scalability of its synthesis.
The pharmacological profile of 2,4-dimethyl-1H-pyrrol-3-amine derivatives continues to be elucidated. Recent in vivo studies in rodent models have shown that certain derivatives exhibit favorable pharmacokinetic properties, including good oral bioavailability and reasonable half-lives. However, challenges remain in optimizing metabolic stability, as the pyrrole ring appears susceptible to oxidative metabolism in some cases. Current research efforts are focused on structural modifications that can preserve the desirable biological activities while improving metabolic stability.
Looking forward, the unique properties of 2,4-dimethyl-1H-pyrrol-3-amine position it as a versatile scaffold for medicinal chemistry. Its relatively small size and the potential for diverse substitution patterns make it particularly attractive for fragment-based drug discovery approaches. Several pharmaceutical companies have included derivatives of this compound in their screening libraries, and we anticipate seeing more clinical candidates based on this scaffold in the coming years.
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